1-(Thiophen-2-yl)piperidine CAS number 19983-20-1
1-(Thiophen-2-yl)piperidine CAS number 19983-20-1
An In-Depth Technical Guide to 1-(Thiophen-2-yl)piperidine (CAS 19983-20-1)
Abstract
This technical guide provides a comprehensive overview of 1-(Thiophen-2-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The document delves into the molecule's fundamental physicochemical properties, established synthetic methodologies, detailed spectroscopic characterization, and known reactivity. Furthermore, it explores the compound's role as a versatile scaffold in drug discovery, particularly for agents targeting the central nervous system, and its potential applications in the development of advanced materials like conductive polymers.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical intermediate.
Introduction and Physicochemical Profile
1-(Thiophen-2-yl)piperidine (CAS No. 19983-20-1) is a nitrogen-sulfur heterocyclic compound that incorporates an electron-rich thiophene ring directly linked to a saturated piperidine moiety.[1][3] This unique structural combination makes it a valuable precursor and building block for more complex molecular architectures.[1] The piperidine scaffold is a privileged structure found in numerous clinically approved drugs, while the thiophene ring serves as a versatile bioisostere for phenyl groups, often modulating a compound's pharmacological and pharmacokinetic properties.[4][5] Consequently, 1-(Thiophen-2-yl)piperidine is a key intermediate in the synthesis of novel therapeutic agents.[2]
Table 1: Physicochemical Properties of 1-(Thiophen-2-yl)piperidine
| Property | Value | Source(s) |
| CAS Number | 19983-20-1 | [1][2][6] |
| Molecular Formula | C₉H₁₃NS | [2][6] |
| Molecular Weight | 167.27 g/mol | [1][2][6] |
| Appearance | Orange Liquid / Solid | [2][7][8] |
| Boiling Point | 265.0 ± 13.0 °C (at 760 Torr) | [2][8][9] |
| Density | 1.106 ± 0.06 g/cm³ (at 20 °C) | [2][8] |
| Flash Point | 114.1 ± 19.8 °C | [2][8] |
| pKa (Predicted) | 5.30 ± 0.20 | [2][8] |
| LogP (Predicted) | 2.7384 - 2.8034 | [6][10] |
| Storage Conditions | 2-8°C, protect from light | [2][6][8] |
| InChI Key | SVUBKHLEMUNAQT-UHFFFAOYSA-N | [1][7] |
Synthesis and Mechanistic Considerations
The formation of the C-N bond between the thiophene and piperidine rings is the central challenge in synthesizing 1-(Thiophen-2-yl)piperidine. Methodologies range from direct nucleophilic substitution to more sophisticated transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely adopted method for constructing C-N bonds, offering broad substrate scope and functional group tolerance.[11][12] This reaction utilizes a palladium catalyst with specialized phosphine ligands to couple an aryl halide (or triflate) with an amine.[11][13] The choice of ligand is critical, as bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[13]
Experimental Protocol: Buchwald-Hartwig Synthesis of 1-(Thiophen-2-yl)piperidine
This protocol is a representative procedure adapted from the principles of Buchwald-Hartwig amination.[12][14][15]
Materials:
-
2-Bromothiophene
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene (5 mL), followed by 2-bromothiophene (1.0 mmol) and piperidine (1.2 mmol) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(Thiophen-2-yl)piperidine as an orange liquid.[2][8]
Causality: The use of a strong, non-nucleophilic base like NaOtBu is crucial for deprotonating the piperidine, forming the active amine nucleophile without competing side reactions.[13] The bulky XPhos ligand accelerates the rate-limiting reductive elimination step, leading to higher yields and efficiency.[13]
Caption: Buchwald-Hartwig synthesis workflow.
Structural Elucidation and Spectroscopic Data
Confirmation of the molecular structure of 1-(Thiophen-2-yl)piperidine relies on a combination of standard spectroscopic techniques. While detailed experimental data is limited in public literature, the expected spectral characteristics can be reliably predicted.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the protons on the thiophene and piperidine rings, while ¹³C NMR confirms the carbon skeleton.[1] The PubChem database notes the availability of a ¹³C NMR spectrum for this compound.[16]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. The electron ionization mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (167.27 g/mol ).[1] Key fragmentation would likely involve cleavage of the C-N bond or loss of fragments from the piperidine ring.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups and bond vibrations within the molecule.
Table 2: Illustrative Spectroscopic Data for 1-(Thiophen-2-yl)piperidine
| Technique | Expected Data / Observation |
| ¹H NMR | Signals corresponding to thiophene ring protons (approx. 6.0-7.0 ppm) and piperidine ring protons (approx. 1.5-3.5 ppm). |
| ¹³C NMR | Resonances for aromatic carbons of the thiophene ring and aliphatic carbons of the piperidine ring. |
| Mass Spec (EI) | Molecular Ion (M⁺) peak at m/z = 167. |
| FT-IR (cm⁻¹) | C-H (aromatic and aliphatic), C-N, and C-S stretching vibrations. |
Reactivity, Applications, and Pharmacological Significance
The dual nature of the thiophene and piperidine rings endows 1-(Thiophen-2-yl)piperidine with significant versatility as a synthetic intermediate.
Role in Drug Discovery
The compound serves as a crucial building block for synthesizing a wide range of biologically active molecules.[1][2] The piperidine moiety is a cornerstone of many drugs, while the thiophene ring can enhance receptor binding and improve metabolic stability.[4][5][17]
-
Central Nervous System (CNS) Agents: It is a key intermediate for drugs targeting the CNS.[2] Its structural similarity to known piperidine-based drugs suggests potential pharmacological activity in neuropharmacology.[2][18]
-
Anticancer and Antiviral Scaffolds: Thiophene-piperidine derivatives have demonstrated potent anticancer and antiviral activities.[3] Their mechanisms can include the inhibition of critical enzymes like tyrosine kinases or the induction of apoptosis.[3]
-
FAAH Inhibitors: Benzothiophene-piperidine structures have been synthesized and investigated as inhibitors of fatty acid amide hydrolase (FAAH), a target for treating inflammatory pain.[19]
Applications in Materials Science
The heterocyclic nature and electron-rich thiophene ring make this compound and its derivatives of interest in the development of advanced materials, including conductive polymers and components for organic electronics.[1]
Caption: Applications of the core scaffold.
Safety and Handling
Proper handling of 1-(Thiophen-2-yl)piperidine is essential in a laboratory setting. The compound is classified as harmful and requires appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][20]
The compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area, protected from light.[2][6][20] All handling should be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[20][21]
Conclusion
1-(Thiophen-2-yl)piperidine is a fundamentally important heterocyclic compound with a well-established profile. Its strategic value lies in its utility as a versatile building block, enabling access to a diverse range of complex molecules. Modern synthetic methods, particularly the Buchwald-Hartwig amination, provide efficient and reliable pathways for its preparation. Its demonstrated importance as a scaffold in the development of CNS agents, anticancer therapeutics, and functional organic materials ensures that it will remain a compound of high interest to the scientific research and drug development communities.
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